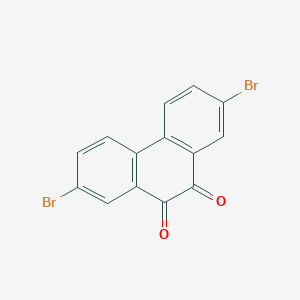

2,7-二溴菲-9,10-二酮

描述

Synthesis Analysis

The synthesis of phenanthrene derivatives, including 2,7-dibromophenanthrene-9,10-dione, often involves catalytic hydrogenation and bromination steps. An efficient synthesis route has been demonstrated for related compounds through reactions involving phenanthrene-9,10-dione or its hydroxylated forms. These syntheses utilize conditions that promote cyclization, bromination, and functionalization steps leading to the desired brominated phenanthrenequinones (Calderazzo et al., 2004; Grisorio et al., 2007).

Molecular Structure Analysis

The molecular structure of phenanthrenequinone derivatives is characterized by analytical and spectroscopic methods, including X-ray and CP/MAS 13C-NMR analyses. These studies reveal the planar nature of the molecules, their crystalline arrangement, and the presence of intermolecular hydrogen bonds, which are crucial for their stability and reactivity (Calderazzo et al., 2004).

Chemical Reactions and Properties

Phenanthrenequinones undergo a variety of chemical reactions, including photoinduced transformations, cascade reactions, and palladium-catalyzed annulations. These reactions enable the synthesis of complex organic structures and are pivotal in the creation of conjugated polymers and other functionalized organic materials (Suginome et al., 1994; Worlikar et al., 2009).

Physical Properties Analysis

The physical properties of 2,7-dibromophenanthrene-9,10-dione, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The presence of bromine atoms significantly affects its physical characteristics, making it more amenable to certain chemical reactions and applications in material science (Alameddine et al., 2019).

Chemical Properties Analysis

The chemical properties of 2,7-dibromophenanthrene-9,10-dione include its reactivity towards nucleophiles, electrophiles, and its potential to undergo various organic transformations. These properties are exploited in synthetic chemistry to produce a wide range of derivative compounds with applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis (Grisorio et al., 2007; Worlikar et al., 2009).

科学研究应用

脱氢内酯化光敏剂

2,7-二溴菲-9,10-二酮已被用作2-芳基苯甲酸脱氢内酯化的光敏剂 . 该过程涉及可见光诱导的C–H/COO–H氧化偶联反应 . 该化合物表现出优异的光学和电化学性质,包括较长的激发态寿命 .

半导体小分子、寡聚物和聚合物的合成

该化合物是合成半导体小分子、寡聚物和聚合物的非常有用的中间体 . 这些材料在有机场效应晶体管 (OFET)、有机发光二极管 (OLED) 和有机光伏 (OPV) 中有应用 .

共轭扩展到核心结构

2,7-二溴菲-9,10-二酮在2,7-位的溴官能团导致进一步的C-C形成反应。 这将共轭扩展到其核心结构 .

喹喔啉的形成

该化合物中的二酮可以通过与二胺缩合形成喹喔啉 . 喹喔啉是具有多种医药化学和材料科学应用的杂环化合物。

磷光发光二极管中的发射体

2,7-二溴菲-9,10-二酮已被用作纯有机基磷光发光二极管中的发射体 . 这些二极管显示出磷光发射,外部量子效率为0.11% .

二苯并[a,c]菲嗪核的合成

作用机制

Target of Action

The primary target of 2,7-Dibromophenanthrene-9,10-dione is the formation of semiconducting small molecules, oligomers, and polymers in applications of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Mode of Action

The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure. The diketone can form quinoxalines via condensation with diamines .

Biochemical Pathways

The compound is involved in the oxidative coupling reaction of 2-arylbenzoic acids, acting as a photosensitizer . This reaction is part of the broader class of photochemical reactions, which are critical in many biological and chemical systems.

Pharmacokinetics

Its physical properties such as a melting point of 331°c (lit) suggest that it may have low bioavailability due to poor solubility

Result of Action

The compound is used as an intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers. It has been used as an emitter in pure organic-based phosphorescent light-emitting diodes, showing phosphorescent emission with an external quantum efficiency of 0.11% .

Action Environment

The compound is stable in air but can decompose under light . Therefore, environmental factors such as light exposure and temperature can influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

2,7-Dibromophenanthrene-9,10-dione is a very useful intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers in applications of OFETs, OLEDs, and OPVs . It has been used as a photosensitizer in the dehydrogenative lactonization of 2-arylbenzoic acids , and as an emitter in purely organic phosphorescent light-emitting diodes . These applications suggest promising future directions for this compound in the field of organic electronics.

属性

IUPAC Name |

2,7-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIIBSPYWTOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295502 | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84405-44-7 | |

| Record name | 84405-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromophenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

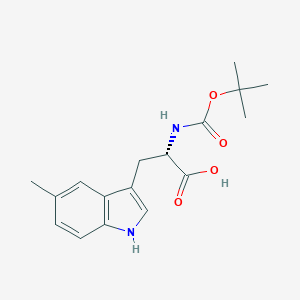

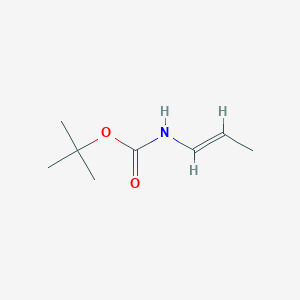

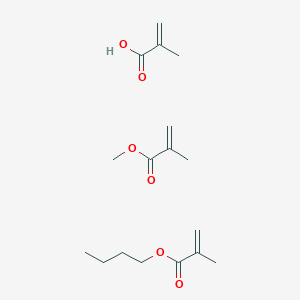

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)